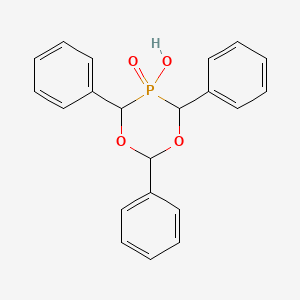

5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide

Description

5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide is a cyclic phosphine oxide derivative featuring a six-membered dioxaphosphorinane ring substituted with three phenyl groups at positions 2, 4, and 6, and a hydroxyl group at position 5. This compound is synthesized via the reaction of benzylbis(α-hydroxybenzyl)phosphine oxide with benzaldehyde, forming cyclic acetals that exist as dl (diastereomeric) and meso isomers. The isomers interconvert with an equilibrium constant $ K_{di} = 3.8 \pm 0.4 $, indicating thermodynamic preference for the meso form . The hydroxyl group and bulky phenyl substituents influence its reactivity, particularly in P–C bond cleavage reactions, making it a subject of interest in mechanistic organic chemistry.

Properties

CAS No. |

13474-66-3 |

|---|---|

Molecular Formula |

C21H19O4P |

Molecular Weight |

366.3 g/mol |

IUPAC Name |

5-hydroxy-2,4,6-triphenyl-1,3,5λ5-dioxaphosphinane 5-oxide |

InChI |

InChI=1S/C21H19O4P/c22-26(23)20(17-12-6-2-7-13-17)24-19(16-10-4-1-5-11-16)25-21(26)18-14-8-3-9-15-18/h1-15,19-21H,(H,22,23) |

InChI Key |

VXTLIEBHUAJBHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2OC(P(=O)(C(O2)C3=CC=CC=C3)O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide typically involves the reaction of hypophosphorous acid with benzaldehyde. The reaction can be carried out under reflux conditions, where the mixture is heated for a specific duration to facilitate the formation of the desired product. The reaction conditions, such as the ratio of reactants and the temperature, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

While specific industrial production methods for 5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphorus-containing derivatives.

Substitution: The hydroxy group can be substituted with other functional groups, leading to the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in the reactions of 5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide include oxidizing agents like hydrogen peroxide and substituting agents such as alkyl halides. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction pathway and product.

Major Products

The major products formed from the reactions of 5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide depend on the type of reaction. For example, oxidation reactions may yield phosphorus oxides, while substitution reactions can produce various substituted dioxaphosphorinane derivatives.

Scientific Research Applications

5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding phosphorus metabolism.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide involves its interaction with molecular targets through its hydroxy and triphenyl groups. These interactions can lead to the formation of stable complexes, which can influence various biochemical pathways. The compound’s phosphorus atom plays a key role in its reactivity and ability to form bonds with other molecules.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- This contrasts with the methyl groups in CAS 88972-19-4, which favor hydrophobic environments .

- Steric Effects: Triphenyl substitution in the target compound and its benzyl analog creates significant steric hindrance, stabilizing the dioxaphosphorinane ring but limiting reactivity in bulky environments. In contrast, trimethyl substitution (CAS 88972-19-4) reduces steric bulk, enabling broader applicability in reactions requiring less hindered ligands .

- Isomerization Dynamics: The equilibrium between dl and meso forms in the target compound ($ K_{di} = 3.8 $) highlights substituent-dependent thermodynamic control. Compound 13 (di-p-tolyl) exclusively adopts the meso form due to symmetric p-tolyl groups, underscoring the role of substituent symmetry in isomer stability .

Biological Activity

5-Hydroxy-2,4,6-triphenyl-1,3,5-dioxaphosphorinane 5-oxide (commonly referred to as DTP) is a phosphorus-containing compound that has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DTP against various pathogens. A significant focus has been on its effectiveness against Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity of DTP

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Enterococcus faecalis | 64 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Escherichia coli | 128 µg/mL |

The compound demonstrated varying levels of activity across different strains, indicating its potential as a lead compound for the development of new antimicrobial agents.

Anticancer Activity

DTP has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines.

Table 2: Anticancer Activity of DTP

The results indicate that DTP has promising anticancer activity, particularly against lung and cervical cancer cell lines. Further investigation into its mechanism of action is warranted.

Antioxidant Activity

DTP has been evaluated for its antioxidant capabilities. The presence of the hydroxyl group in its structure is thought to contribute to its ability to scavenge free radicals.

Table 3: Antioxidant Activity Assay Results

These assays suggest that DTP exhibits significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies

- Study on Antimicrobial Resistance : A study conducted on multidrug-resistant Staphylococcus aureus showed that DTP effectively reduced bacterial load in infected animal models, suggesting its potential therapeutic applications in treating resistant infections .

- Anticancer Efficacy in Vivo : In a mouse model of lung cancer, administration of DTP resulted in a significant reduction in tumor size compared to controls. This highlights the need for further preclinical trials to explore its efficacy and safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.